molecular formula C20H16Br2N2O3S B5802909 N'-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}benzenesulfonohydrazide

N'-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}benzenesulfonohydrazide

Numéro de catalogue B5802909
Poids moléculaire: 524.2 g/mol
Clé InChI: KNVUVQIFGIJZSG-YDZHTSKRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}benzenesulfonohydrazide, also known as BBH, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. BBH belongs to the class of hydrazide derivatives, which have been found to exhibit various biological activities such as anti-inflammatory, anti-cancer, and antimicrobial effects.

Mécanisme D'action

The exact mechanism of action of N'-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}benzenesulfonohydrazide is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by modulating various signaling pathways. This compound has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism. Activation of the AMPK pathway has been shown to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-stimulated macrophages. This compound has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. In addition, this compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N'-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}benzenesulfonohydrazide is that it exhibits multiple pharmacological effects, including anti-inflammatory and anti-cancer activities. This makes it a promising candidate for the development of new therapeutics for the treatment of various diseases. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its pharmacological properties.

Orientations Futures

There are several future directions for the research on N'-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}benzenesulfonohydrazide. One of the directions is to further investigate its mechanism of action and identify the key signaling pathways that are modulated by this compound. This will provide insights into the potential therapeutic applications of this compound. Another direction is to optimize the pharmacological properties of this compound by modifying its chemical structure. This may lead to the development of more potent and selective this compound derivatives with improved pharmacokinetic properties. Finally, the in vivo efficacy and safety of this compound need to be evaluated in preclinical animal models before it can be considered for clinical trials.
Conclusion:
In conclusion, this compound is a promising hydrazide derivative that exhibits anti-inflammatory and anti-cancer activities. Its mechanism of action is not fully understood, but it has been suggested to modulate various signaling pathways. This compound has several advantages, including its multiple pharmacological effects, but it also has limitations, such as its unclear mechanism of action. Future research should focus on elucidating the mechanism of action of this compound and optimizing its pharmacological properties.

Méthodes De Synthèse

The synthesis of N'-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}benzenesulfonohydrazide involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 3-bromobenzylamine to form the corresponding Schiff base. This intermediate is then reacted with benzenesulfonyl hydrazide to give this compound. The reaction scheme is shown below:

Applications De Recherche Scientifique

N'-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}benzenesulfonohydrazide has been extensively studied for its potential pharmacological properties. It has been found to exhibit anti-inflammatory, anti-cancer, and antimicrobial effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that this compound may have potential therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
This compound has also been found to exhibit anti-cancer activity. It has been shown to induce apoptosis in human breast cancer cells by activating the caspase-3 pathway. In addition, this compound has been found to inhibit the growth of human lung cancer cells by inducing cell cycle arrest at the G2/M phase.

Propriétés

IUPAC Name

N-[(E)-[5-bromo-2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Br2N2O3S/c21-17-6-4-5-15(11-17)14-27-20-10-9-18(22)12-16(20)13-23-24-28(25,26)19-7-2-1-3-8-19/h1-13,24H,14H2/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVUVQIFGIJZSG-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)Br)OCC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC(=C2)Br)OCC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Br2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.